3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:
Thiazolidinones: Known for their biological activity and use in medicinal chemistry.
Pyrido[1,2-a]pyrimidines: Studied for their potential as therapeutic agents. The uniqueness of this compound lies in its ability to combine the properties of these different classes of compounds, making it a versatile and valuable molecule for research and development.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
InChI Key |
TXCSNGPXJZILPJ-AQTBWJFISA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.